Fusarochromanone

描述

Historical Context of Fusarochromanone Isolation and Early Observations

This compound was first isolated and purified from rice cultures of the fungus Fusarium equiseti, specifically from the 'Alaska 2-2' strain. nih.govcabidigitallibrary.orgasm.orgnih.gov Early observations linked this compound to avian tibial dyschondroplasia (ATD) in broiler chickens, a disease characterized by bone deformation. nih.govoncotarget.complos.orgnih.govnih.gov The presence of this compound in cereal feed was associated with high prevalence rates of ATD in broiler farms. nih.gov Research in the late 1980s confirmed the isolation and structure of this compound from Fusarium roseum and Fusarium equiseti. nih.govcabidigitallibrary.org A fluorescent compound, initially named TDP-2, was isolated and identified as a C-3'-N-acetyl derivative of this compound, indicating the potential for metabolic conversion by the fungus. asm.orgnih.gov

Significance of this compound as a Fungal Metabolite

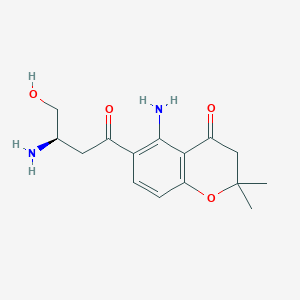

This compound is recognized as a mycotoxin produced by certain Fusarium species, notably Fusarium equiseti and Fusarium roseum. oncotarget.comnih.gov While the Fusarium genus is known for producing several agriculturally important mycotoxins like zearalenone, fumonisins, and trichothecenes, this compound is considered a novel toxin with unique biological effects. cabidigitallibrary.org Its production appears to be rare among Fusarium isolates, detected in only a small percentage of F. equiseti strains from specific geographic locations such as Germany, Alaska, and Denmark. cabidigitallibrary.orgnih.govnih.gov This limited distribution suggests potentially distinct ecological or pathological roles compared to more widespread mycotoxins. cabidigitallibrary.org The structure of this compound is characterized by a chromanone ring and is unique among naturally occurring chromanone derivatives due to the presence of two geminal methyl groups at C-2 and alternating β-keto-amine groups. nih.govmdpi.comresearchgate.net The amine group at C-3' on the side chain has been shown to be important for its biological activities. nih.govmdpi.com

Overview of Research Trajectories in this compound Studies

Research on this compound has evolved from its initial identification as a mycotoxin causing ATD to exploring its broader biological activities, particularly its effects on cell proliferation and survival. Studies have demonstrated that this compound exhibits potent in vitro growth inhibitory effects against various cancer cell lines, including glioblastomas and melanomas. mdpi.comresearchgate.netresearchgate.net This activity is often linked to the induction of apoptosis and modulation of different cellular pathways. mdpi.comresearchgate.netresearchgate.net

Key research trajectories include:

Mechanism of Action Studies: Investigations into how this compound exerts its cellular effects have revealed its ability to induce reactive oxygen species (ROS), which in turn can activate pathways like the JNK cascade. oncotarget.comnih.govmdpi.commedchemexpress.com this compound-induced ROS has been shown to inhibit protein phosphatases 2A (PP2A) and 5 (PP5), contributing to JNK pathway activation and subsequent cell death. oncotarget.comnih.govmdpi.com Studies have also indicated that this compound can induce G1 cell cycle arrest and apoptosis in certain cell lines by downregulating cyclins and cyclin-dependent kinases and upregulating CDK inhibitors. plos.org

Structure-Activity Relationship Analysis: Research into this compound derivatives has provided insights into the structural features crucial for its biological activities. For instance, acetylation of the 3'-amino group has been shown to significantly reduce cytotoxicity. mdpi.comresearchgate.netresearchgate.net

Exploration of Diverse Biological Activities: Beyond its cytotoxic effects, this compound has been found to possess anti-angiogenic properties, inhibiting the proliferation of endothelial cells. nih.govresearchgate.netnih.govaacrjournals.org Recent studies have also explored new this compound analogs with potential antimalarial activity. malariaworld.orgmdpi.com

Biosynthesis Research: Studies have investigated the biosynthesis of this compound and its derivatives by Fusarium equiseti, including the conversion of this compound to its acetylated form. asm.orgnih.gov While initially assumed to be derived via polyketide biogenesis, related compounds like fusarochromene have been shown to originate from the oxidative cleavage of tryptophan, suggesting complex biosynthetic pathways. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSICWYFCAPPJB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)C[C@H](CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Genetic Basis of Fusarochromanone Production

Fungal Origin and Producers of Fusarochromanone

This compound is primarily produced by fungi, with certain species within the Fusarium genus being the most notable producers.

Fusarium equiseti as a Primary Producer

Fusarium equiseti is widely recognized as a primary producer of this compound. Early research identified isolates of F. equiseti from various geographic locations, including barley from Germany and Alaska, and potato from Denmark, as capable of producing this compound. nih.govnih.govasm.org A simplified method involving detection of a characteristic bright blue fluorescence under UV light (364 nm) from chloroform (B151607) extracts of cultures has been used to screen for this compound production in Fusarium isolates. nih.govnih.gov Thin-layer chromatography has also been used to confirm the presence of this compound by comparison with pure standards. nih.govnih.gov Biosynthesis of this compound has been reported in F. equiseti grown on various media, including autoclaved rice and Czapek-Dox medium enriched with soybean peptone. researchgate.netnih.govasm.org

Marine Fungal Isolates and Novel Source Identification (e.g., Fusarium equiseti UBOCC-A-117302)

Marine fungi have emerged as a significant source of diverse and unique bioactive metabolites. mdpi.comresearchgate.net Recent studies have identified marine fungal isolates of Fusarium equiseti as producers of this compound and its derivatives. mdpi.comnih.govfao.org Specifically, the marine fungus Fusarium equiseti UBOCC-A-117302 has been shown to produce this compound along with several new this compound derivatives, such as deacetylfusarochromene and deacetamidofusarochrom-2′,3-diene. mdpi.comresearchgate.netnih.govfao.orgcitedrive.com The identification of these compounds has been achieved through extensive spectrometric and spectroscopic analyses, including HRMS, 1D and 2D NMR, and specific rotation. mdpi.comresearchgate.netnih.govfao.org

Other Fungal Species Associated with this compound Synthesis (e.g., Fusarium marcescens, F. roseum)

While Fusarium equiseti is a primary producer, other Fusarium species have also been associated with this compound synthesis. Fusarium marcescens has been reported as a producer of this compound. targetmol.comtargetmol.com Additionally, isolates initially identified as Fusarium roseum 'Graminearum' were found to produce this compound, although subsequent identification indicated they should be classified as Fusarium equiseti. researchgate.netcabidigitallibrary.orgcdnsciencepub.com This highlights the historical and ongoing efforts in accurately classifying this compound-producing fungal species.

Precursor Incorporation and Metabolic Routes

The biosynthesis of this compound involves the incorporation of specific precursor molecules and proceeds through distinct metabolic steps.

Tryptophan as a Biosynthetic Precursor

Research into the biosynthesis of related compounds, such as fusarochromene (a closely related mycotoxin), has provided significant insights into the origins of the this compound core structure. Studies using 13C-labelled precursors have demonstrated that tryptophan serves as a key biosynthetic precursor for fusarochromene. uni-hannover.dersc.orgresearchgate.netnih.govrsc.orgresearchgate.net Given the structural similarity between fusarochromene and this compound, it is rationalized that the this compound group is biosynthesized via a similar pathway involving tryptophan. rsc.org Incorporation studies with 13C-labelled tryptophans have specifically shown high enrichment levels in certain carbons of fusarochromene, supporting its derivation from this amino acid. rsc.orgresearchgate.net

Oxidative Cleavage of Tryptophan in this compound Formation

A crucial step in the biosynthesis of fusarochromene, and likely this compound, involves the oxidative cleavage of the aromatic amino acid tryptophan. uni-hannover.dersc.orgresearchgate.netnih.govrsc.orgresearchgate.net This process involves the cleavage of the C2–C3 bond of tryptophan, a reaction that can be catalyzed by enzymes such as tryptophan 2,3-dioxygenase (TDO). rsc.org The biosynthesis is proposed to involve the epimerization of L-tryptophan to D-tryptophan, followed by hydroxylation. rsc.org The subsequent cleavage of the pyrrole (B145914) ring and further modifications lead to the formation of the chromanone core structure. rsc.orgresearchgate.net This pathway, involving the cleavage of the pyrrole ring of tryptophan, is considered relatively rare among fungal secondary metabolites. rsc.org A putative biosynthetic gene cluster (fsc cluster) has been identified in the genome of Fusarium equiseti, which is believed to encode the enzymes responsible for this pathway, including homologues of tryptophan dioxygenase and dimethylallyl diphosphate (B83284) transferase. rsc.orgresearchgate.netresearchgate.netrsc.org

Role of D-Tryptophan in the Biosynthetic Pathway

A key feature of the this compound biosynthetic pathway is the involvement of D-tryptophan. rsc.org The biosynthesis requires the epimerization of L-tryptophan to D-tryptophan. rsc.org This conversion is consistent with the presence of an enzyme homologous to an L-tryptophan epimerase within the putative BGC. rsc.org D-tryptophan serves as a precursor that undergoes subsequent modifications to form the this compound structure. rsc.org

Enzymatic Machinery and Biosynthetic Gene Clusters (BGCs)

The biosynthesis of this compound is orchestrated by a group of enzymes encoded within a BGC. rsc.org

Identification and Characterization of Putative Biosynthetic Gene Clusters

A putative this compound BGC has been identified in the genome of Fusarium equiseti. rsc.org This cluster encodes for several predicted proteins believed to be involved in the biosynthetic pathway. rsc.org The identification of this BGC was facilitated by searching for homologs of known tryptophan dioxygenase (TDO) and dimethylallyl diphosphate (prenyl) transferase (DMAT) enzymes. rsc.org

Involvement of Tryptophan 2,3-Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) plays a crucial role in the early steps of the this compound biosynthetic pathway. rsc.org This enzyme is responsible for the oxidative cleavage of the C2–C3 bond of tryptophan. rsc.org An enzyme with significant homology to indoleamine 2,3-dioxygenases, identified as FscD, is present in the putative BGC and is considered to be the TDO involved in this pathway. rsc.org TDOs are heme enzymes that catalyze the aerobic metabolism of L-tryptophan to N-formylkynurenine. nih.govwikipedia.org

Function of Dimethylallyl Diphosphate (Prenyl) Transferase (DMAT)

Dimethylallyl diphosphate (prenyl) transferase (DMAT) enzymes are involved in the prenylation step of the biosynthesis. rsc.org Prenylation involves the transfer of a dimethylallyl group to a molecule. wikipedia.orguniprot.org An enzyme designated FscG within the identified BGC shows high homology to known DMATs, indicating its role in the prenylation required for this compound formation. rsc.org Dimethylallyl diphosphate (DMAPP) is an isoprenoid precursor. wikipedia.org

Roles of Non-Ribosomal Peptide Synthetase (NRPS)-like Enzymes

Non-ribosomal peptide synthetase (NRPS)-like enzymes are also implicated in the biosynthesis of this compound. rsc.orgresearchgate.netnih.gov These enzymes are multi-domain proteins involved in the synthesis of diverse natural products. nih.govmdpi.com The putative this compound BGC includes two modified NRPS components. rsc.org One such enzyme, FscA, is an NRPS-like oxidoreductase containing adenylation (A), peptidyl carrier protein (PCP), epimerization (E), and C-terminal thioester reductase (R) domains. rsc.orguniprot.org FscA is proposed to act as an oxidoreductase that reduces a carboxyl group to a primary alcohol during the pathway. uniprot.org Another NRPS-like enzyme, FscC, has homology to L-tryptophan epimerase and is involved in the epimerization of L-tryptophan to D-tryptophan. rsc.orguniprot.org

Proposed Enzymatic Steps and Intermediate Compounds in Chroman-4-one System Formation

Based on the identified genes and enzymatic activities, a proposed biosynthetic pathway for the formation of the chroman-4-one system of this compound has been outlined. rsc.orgresearchgate.net The pathway begins with the epimerization of L-tryptophan to D-tryptophan, catalyzed by an NRPS-like enzyme (FscC). rsc.orguniprot.org D-tryptophan is then hydroxylated, followed by the cleavage of the pyrrole ring, likely mediated by Tryptophan 2,3-Dioxygenase (FscD). rsc.orguniprot.org Subsequent steps involve deformylation and reduction of a carboxyl group to a primary alcohol, potentially catalyzed by enzymes like kynurenine (B1673888) formidase (FscH) and an NRPS-like oxidoreductase (FscA). rsc.orguniprot.org Prenylation by a DMAT (FscG) and the formation of the chromene ring, possibly catalyzed by an oxidoreductase (FscI), lead to a desacetyl-fusarochromene intermediate. rsc.orguniprot.org Epoxidation and rearrangement of the chromene double bond, potentially involving an enzyme like FscF, are proposed to convert the chromene system to the chroman-4-one system found in this compound. rsc.orguniprot.org

Regulation of this compound Biosynthesis

The production of this compound by Fusarium species, particularly Fusarium equiseti, is subject to intricate regulatory mechanisms involving both transcriptional control of biosynthetic genes and the influence of environmental and nutritional factors. Understanding these regulatory layers is crucial for comprehending the ecological role of this compound and potentially controlling its production in contaminated feed and food.

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of secondary metabolites in fungi, including this compound, is typically governed by genes organized in biosynthetic gene clusters (BGCs). frontiersin.orgmdpi.com These clusters often contain regulatory genes, frequently encoding transcription factors (TFs), which play a key role in activating the expression of other genes within the cluster. frontiersin.orgmdpi.com

While the specific transcriptional regulators for the this compound BGC (fsc cluster) in F. equiseti are still under investigation, studies on other fungal secondary metabolite BGCs, such as trichothecenes and aflatoxins, provide insights into potential regulatory mechanisms. For instance, trichothecene (B1219388) biosynthesis genes (Tri genes) in Fusarium graminearum are regulated by pathway-specific transcription factors like Tri6 and Tri10. frontiersin.org Tri6, a Cys2His2 zinc finger transcription factor, is essential for the transcription of pathway Tri genes. frontiersin.org Similarly, aflatoxin biosynthesis is regulated by the pathway-specific transcription factor AflR. mdpi.com

The fsc cluster in F. equiseti has been identified and a putative biosynthetic pathway proposed, involving enzymes like oxidoreductases and potentially a tryptophan epimerase (FscC) and an epoxidase (FscF). researchgate.netrsc.org The presence of an NRPS-like enzyme (FscC) within the cluster suggests a complex regulatory interplay, as NRPS-like enzymes can have diverse roles, including epimerization and potentially regulatory functions. rsc.org Although specific transcriptional regulators directly controlling the fsc cluster have not been fully characterized, the identification of a putative BGC provides a foundation for future studies into the transcriptional activation of these genes. rsc.org

Transcriptional regulation of BGCs can be influenced by various internal and external signals. frontiersin.org In many cases, BGCs are transcriptionally silent under standard laboratory conditions and require specific stimuli for activation. frontiersin.org This suggests that the expression of this compound biosynthetic genes is likely tightly controlled and responsive to environmental cues encountered by the fungus in its natural habitat or during colonization of substrates.

Environmental and Nutritional Factors Influencing Production

The production of this compound by Fusarium equiseti is significantly influenced by environmental and nutritional conditions. Research has demonstrated that the type of growth medium can impact this compound yield. For example, studies have shown that while F. equiseti isolates can produce this compound on various media, including Czapek-Dox broth and different grains, the production levels can vary. asm.orgresearchgate.net Rice and wheat substrates have been reported to support higher this compound production compared to corn or barley in some isolates. asm.org

The concentration of specific nutrients in the culture medium can also play a role. High concentrations of peptone in liquid medium have been suggested to stimulate both this compound synthesis and its conversion to derivatives like TDP-2. researchgate.netnih.gov This indicates that nutrient availability, particularly nitrogen sources like peptone, can modulate the biosynthetic pathway and the final profile of compounds produced.

Environmental factors such as temperature and water activity are known to influence the production of other Fusarium mycotoxins, and it is likely they impact this compound production as well. researchgate.net Studies on trichothecene production by F. graminearum and F. culmorum, for instance, highlight the importance of temperature, with optimal ranges varying for different mycotoxins. researchgate.net Water activity has also been shown to be crucial for the expression of trichothecene biosynthetic genes. researchgate.net While specific data on the optimal temperature and water activity for this compound production is less extensively documented, the general principles of fungal secondary metabolism regulation suggest these factors are influential.

The natural occurrence of this compound in cereal feed associated with tibial dyschondroplasia in chickens underscores the relevance of environmental conditions during crop growth and storage on mycotoxin contamination. nih.govasm.org The presence of the mycotoxin in feed samples indicates that conditions conducive to F. equiseti growth and this compound production can occur in agricultural settings. nih.govasm.org

The interplay between environmental conditions, nutrient availability, and the genetic regulatory machinery of F. equiseti ultimately determines the level of this compound produced. Further research is needed to fully elucidate the specific environmental signals and nutritional cues that trigger or enhance the expression of the fsc cluster and the subsequent biosynthesis of this compound.

Here is a summary of the influence of different substrates on this compound production by F. equiseti isolates, based on available research findings:

| Substrate | Relative this compound Production Level (Qualitative) | Supporting Studies |

| Rice | Higher | asm.orgresearchgate.net |

| Wheat | Higher | asm.org |

| Rye | Higher | asm.org |

| Corn | Lower | asm.org |

| Barley | Lower | asm.org |

| Czapek-Dox Broth | Varied, potentially high with peptone enrichment | asm.orgresearchgate.net |

| Potato Dextrose Broth | Lower than CZPB | asm.org |

Note: This table provides a qualitative comparison based on reported fluorescence intensity and yield in different studies. Actual production levels can vary depending on the specific isolate and experimental conditions.

Chemical Synthesis and Derivatization Strategies for Fusarochromanone

Total Synthesis Approaches for Fusarochromanone

Total synthesis endeavors aim to construct this compound from simpler, readily available starting materials. These approaches often employ convergent strategies to enhance efficiency.

Regioselective aromatic nitration is a key transformation in the synthesis of many nitroaromatic compounds, which are important intermediates for various applications. sci-hub.se In the context of this compound synthesis, introducing a nitro group onto the benzopyranone core at a specific position is crucial for directing subsequent functionalization. Regioselectivity in aromatic nitration can be influenced by existing substituents on the aromatic ring, which act as either activators or deactivators and direct the incoming nitro group to ortho, meta, or para positions. libretexts.org Achieving high regioselectivity in the nitration of benzopyranone intermediates is essential for the efficient construction of the this compound scaffold. While the specifics of regioselective nitration in this compound synthesis are not detailed in the provided snippets, the general principles of directing effects of substituents on aromatic rings are relevant to this step. libretexts.orgscispace.comresearchgate.net

Transition metal-catalyzed coupling reactions are powerful tools for forming carbon-carbon bonds, which are fundamental to constructing complex organic molecules. sioc-journal.cnrsc.orgrsc.org These reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the joining of molecular fragments under relatively mild conditions and with high selectivity. The application of transition metal catalysis in this compound synthesis would involve forming specific carbon-carbon bonds to assemble the chromanone core or attach the side chain. While specific examples of transition metal-catalyzed coupling in this compound synthesis are not provided in the search results, this class of reactions is widely used in the synthesis of complex natural products and could be integral to various synthetic routes to this compound. sioc-journal.cndntb.gov.uanih.gov

Carbon-Carbon Bond Formation via Transition Metal-Catalyzed Coupling

Isolation and Structural Elucidation of Natural this compound Derivatives

This compound was first isolated from Fusarium equiseti. uvm.edu The isolation of natural products involves separating a specific compound from a complex biological matrix. jstar-research.commedinadiscovery.comd-nb.infoajol.infomaas.edu.mm Structural elucidation is the process of determining the chemical structure of an isolated compound, typically using spectroscopic techniques. jstar-research.commedinadiscovery.comd-nb.infoajol.infomaas.edu.mmnih.gov

Research into the metabolites produced by Fusarium species has led to the discovery of novel this compound derivatives. researchgate.netnih.govmdpi.comresearchgate.net For instance, two new this compound derivatives, deacetylfusarochromene and deacetamidofusarochrom-2′,3-diene, have been isolated from the marine fungus Fusarium equiseti UBOCC-A-117302. researchgate.netnih.govmdpi.com These compounds were isolated along with other previously reported metabolites. researchgate.netnih.govmdpi.com The structures of these novel analogs were determined using extensive spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, as well as by determining their specific rotation. researchgate.netnih.govmdpi.comresearchgate.net Deacetamidofusarochrom-2′,3-diene, for example, was isolated as a yellow gum, and its molecular formula was determined by HRESI(+)MS analysis. nih.govmdpi.com

Here is a table summarizing some isolated this compound derivatives and their characteristics:

| Compound Name | Source Organism | Key Spectroscopic Data Used for Elucidation | Physical State |

| This compound | Fusarium equiseti | NMR spectroscopy, X-ray crystallography | Not specified |

| deacetylfusarochromene | Fusarium equiseti UBOCC-A-117302 | HRMS, 1D and 2D NMR, specific rotation | Not specified |

| deacetamidofusarochrom-2′,3-diene | Fusarium equiseti UBOCC-A-117302 | HRMS, 1D and 2D NMR, specific rotation | Yellow gum |

| This compound TDP-2 | Fusarium equiseti | Mass spectrometry, NMR data | Not specified |

Identification of Related Metabolites (e.g., fusarochromene, this compound TDP-2)

Fusarium equiseti is known to produce a variety of metabolites, including this compound derivatives. nih.govresearchgate.net Among the related compounds identified are fusarochromene and this compound TDP-2. nih.govresearchgate.net

This compound TDP-2 (TDP-2) has been identified as a C-3′-N-acetyl derivative of this compound. researchgate.net This metabolite was isolated and purified from rice cultures of Fusarium equiseti. researchgate.net Time course studies have indicated that this compound can be converted to TDP-2 in cultures, suggesting a biosynthetic relationship where acetylation of this compound leads to the formation of TDP-2. researchgate.net

Fusarochromene is another related metabolite, structurally similar to this compound but featuring a chromene core instead of a chromanone. rsc.orgrsc.org It has been isolated from Fusarium sacchari. rsc.orgrsc.orguni-hannover.de While initially assumed to have a polyketide origin like this compound, studies with ¹³C-labelled precursors have unexpectedly shown that fusarochromene is derived via oxidative cleavage of the aromatic amino acid tryptophan. rsc.orgrsc.orguni-hannover.de

Other this compound derivatives, such as deacetylfusarochromene and deacetamidofusarochrom-2′,3-diene, have also been isolated from marine fungi like Fusarium equiseti. nih.govmdpi.com

Structure-Activity Relationship Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies of this compound and its derivatives have provided insights into the structural features critical for their biological activities. nih.govresearchgate.net

Impact of Amine Group at C-3′ on Biological Activities

The amine group located at the C-3′ position of the side-chain in this compound is crucial for its biological activity. nih.govnih.govmdpi.com Research indicates that modifications to this amine group significantly impact the molecule's effects. nih.govnih.gov

Influence of Acetylation on Biological Effects

Acetylation of the amine group at the C-3′ position has been shown to drastically reduce the biological activity of this compound. nih.govnih.govmdpi.com This is evident when comparing this compound (TDP-1) and its acetylated derivative, this compound TDP-2. nih.govresearchgate.netresearchgate.net Acetylated metabolites generally exhibit fewer biological effects compared to their non-acetylated counterparts. nih.govmdpi.com

Modulation of Activity by Structural Modifications (e.g., comparison of this compound TDP-1 and TDP-2)

Structural modifications to the this compound core and its side chain can modulate its biological activity. A key comparison in SAR studies is between this compound TDP-1 and this compound TDP-2. nih.govresearchgate.netresearchgate.net

This compound TDP-1 (often referred to simply as this compound in many studies) exhibits potent cytotoxic activities against various cancer cell lines. nih.govresearchgate.netresearchgate.net For instance, it has shown high cytotoxicity against RPE-1, HCT-116, and U2OS cell lines with low EC₅₀ values. nih.govresearchgate.netresearchgate.net

In contrast, this compound TDP-2, the 3′-acetylated derivative of TDP-1, demonstrates significantly lower activity. nih.govresearchgate.netresearchgate.net Studies have shown that TDP-2 can be approximately 300-fold less active than TDP-1 in terms of cytotoxicity against certain cell lines. nih.govresearchgate.netresearchgate.net This stark difference highlights the critical role of the free amine group at C-3′ for potent cytotoxic effects. nih.govresearchgate.netmdpi.com

Similarly, comparisons between deacetylfusarochromene and fusarochromene also support the notion that acetylation of the 3′-amino group drastically reduces cytotoxicity in both chromone (B188151) and chromene derivatives. nih.govmdpi.com The side chain at C-6 also appears to be essential for biological activities. nih.govaacrjournals.org Analogs lacking this side chain have shown increased cell viability and proliferation, a sharp contrast to the parent compound's activity. aacrjournals.org

Interactive Data Table: Cytotoxicity Comparison

| Compound | Structure Type | C-3′ Modification | Example Cell Line | EC₅₀ (µM) | Fold Difference (vs. TDP-1) | Source |

| This compound (TDP-1) | Chromanone | Free Amine | RPE-1 | 0.058 | 1x | nih.govresearchgate.net |

| This compound (TDP-1) | Chromanone | Free Amine | HCT-116 | 0.170 | 1x | nih.govresearchgate.net |

| This compound (TDP-1) | Chromanone | Free Amine | U2OS | 0.232 | 1x | nih.govresearchgate.net |

| This compound TDP-2 | Chromanone | N-Acetylated | RPE-1 | 23.140 | ~400x less active | nih.govresearchgate.net |

| This compound TDP-2 | Chromanone | N-Acetylated | HCT-116 | 62.950 | ~370x less active | nih.govresearchgate.net |

| This compound TDP-2 | Chromanone | N-Acetylated | U2OS | 35.090 | ~150x less active | nih.govresearchgate.net |

| Deacetylfusarochromene | Chromene | Free Amine | RPE-1 | 0.176 | - | nih.govmdpi.com |

| Fusarochromene | Chromene | N-Acetylated | RPE-1 | ~65 | ~370x less active | nih.govmdpi.com |

Biological Activities and Mechanistic Investigations of Fusarochromanone

Anti-Angiogenic Biological Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Fusarochromanone has been identified as a potent inhibitor of this process. nih.govresearchgate.netaacrjournals.orgresearchgate.netnih.govuvm.edu

Inhibition of Vascular Endothelial Growth Factor-A (VEGF-A)-Mediated Endothelial Cell Proliferation

This compound inhibits the proliferation of endothelial cells, a key step in angiogenesis. nih.govresearchgate.netaacrjournals.orgresearchgate.netnih.govuvm.edu Specifically, it has been shown to inhibit the proliferation of human microvascular endothelial cells. nih.govresearchgate.netaacrjournals.org At nanomolar concentrations, this compound inhibits the proliferation of endothelial cells mediated by Vascular Endothelial Growth Factor-A (VEGF-A). nih.govnih.govresearchgate.netarchive.org VEGF-A is a critical growth factor that promotes endothelial cell growth and is involved in both physiological and pathological angiogenesis. researchgate.netmdpi.comnih.gov

Mechanisms Underlying Angiogenesis Suppression

While the precise molecular target of this compound remains an area of investigation, its anti-angiogenic activity is evident. nih.govresearchgate.netresearchgate.netnih.govuvm.eduresearchgate.net Studies suggest that the anti-cancer and angiogenic activity of this compound is dependent on its side chain structure. aacrjournals.org The inhibition of VEGF-A-mediated endothelial cell proliferation is a significant contributor to its anti-angiogenic effects. nih.govnih.govresearchgate.netarchive.org

Cellular Growth Inhibitory Effects

Beyond its impact on angiogenesis, this compound directly inhibits the proliferation of various cancer cell lines. nih.govresearchgate.netresearchgate.netnih.govuvm.eduresearchgate.net

Potent Inhibition of Proliferation in Diverse Cancer Cell Lines (e.g., melanoma, bladder, breast, prostate)

This compound demonstrates potent in vitro growth inhibitory effects against a diverse panel of human cancer cell lines. nih.govnih.govresearchgate.netnih.gov This includes cell lines derived from melanoma, bladder, breast, and prostate cancers. nih.govnih.govresearchgate.netresearchgate.net For instance, it has shown very potent inhibitory effects against HaCat (pre-malignant skin), P9-WT (malignant skin), MCF-7 (low malignant breast), MDA-MB-231 (malignant breast), SV-HUC (premalignant bladder), UM-UC14 (malignant bladder), and PC3 (malignant prostate) cell lines in a time-course and dose-dependent manner. nih.govnih.govresearchgate.netmedchemexpress.com A screening of 58 human cancer cell lines by the National Cancer Institute revealed that this compound inhibited the proliferation of 35 of these lines with IC₅₀ values below 100 nM. nih.gov Highly sensitive cell lines included human melanoma, small cell lung carcinoma, and colon adenocarcinoma, with IC₅₀ values under 10 nM. nih.gov

Interactive Table 1: In Vitro Growth Inhibitory Effects of this compound on Various Cell Lines

| Cell Line | Type | Malignancy Level | IC₅₀ Range (approximate) |

| HaCat | Pre-malignant Skin | Pre-malignant | 10 nM - 2.5 µM |

| P9-WT | Malignant Skin | Malignant | 10 nM - 2.5 µM |

| MCF-7 | Breast | Low Malignant | 10 nM - 2.5 µM |

| MDA-MB-231 | Breast | Malignant | 10 nM - 2.5 µM |

| SV-HUC | Pre-malignant Bladder | Premalignant | 10 nM - 2.5 µM |

| UM-UC14 | Malignant Bladder | Malignant | 10 nM - 2.5 µM |

| PC3 | Prostate | Malignant | 10 nM - 2.5 µM |

| Human Melanoma | Melanoma | Malignant | < 10 nM |

| Small Cell Lung Carcinoma | Lung | Malignant | < 10 nM |

| Colon Adenocarcinoma | Colon | Malignant | < 10 nM |

Note: IC₅₀ values can vary depending on the specific assay and experimental conditions.

This compound induces apoptosis and an increase in the proportion of cells in the sub-G1 phase in cell lines such as HaCat and P9-WT. nih.govnih.govresearchgate.netmedchemexpress.com It also induces the cleavage of caspase-3 and PARP, markers of apoptosis. medchemexpress.com Mechanistically, this compound has been shown to induce G1 cell cycle arrest, associated with decreased expression of cell cycle regulators like CDK4, cyclin D1, and Cdc25A, and increased expression of CDK inhibitors p21 and p27. aacrjournals.orgplos.org It also affects the expression of apoptotic proteins, downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, survivin) and upregulating pro-apoptotic proteins (BAD). aacrjournals.orgplos.org

Differential Sensitivity of Cell Lines to this compound Treatment

Different cell lines exhibit varying degrees of sensitivity to this compound treatment. nih.govresearchgate.net For example, UM-UC14 malignant bladder cells were found to be among the most sensitive cell lines tested. nih.govnih.govresearchgate.netmedchemexpress.com In some cases, more malignant cell lines, such as malignant breast and bladder cancer cells, demonstrated higher sensitivity to this compound compared to their less malignant counterparts. nih.govresearchgate.net The most invasive cancer cells, particularly oncogenic BRAF-mutant/MAPK-driven cancers, have been reported to be highly sensitive to this compound's anti-cancer activity. researchgate.netresearchgate.net

Impact on Chemotherapy-Resistant Cancer Cells

A notable characteristic of this compound is its differential growth inhibitory effect towards chemotherapy-resistant cancer cells. nih.gov It has displayed potent activity against multidrug-resistant (MDR) cell lines, such as MCF-7/Dox, which overexpress the enzyme glucosylceramide synthase (GCS). nih.gov GCS is involved in deactivating ceramide, a lipid second messenger that mediates growth arrest and apoptosis. nih.gov Overexpression of GCS has been linked to chemotherapy resistance in several human cancers. nih.gov While the exact mechanism is still being explored, this compound's activity against MDR cells suggests a potential to overcome certain resistance mechanisms. nih.govmdpi.commdpi.com

Induction of Programmed Cell Death (Apoptosis)

This compound has been shown to induce apoptosis in various cell lines, including COS7 and HEK293 cells, in a concentration-dependent manner. plos.orgnih.gov Apoptosis is a tightly regulated process crucial for maintaining tissue homeostasis and eliminating damaged or unwanted cells. plos.org this compound appears to trigger this process through both caspase-dependent and caspase-independent mechanisms. plos.orgnih.govnih.gov

Activation of Extrinsic Apoptosis Pathways

Evidence suggests that this compound can induce apoptosis through the extrinsic pathway. nih.gov The extrinsic pathway is initiated by external signals, typically the binding of death ligands to death receptors on the cell surface. thermofisher.com Studies have indicated that this compound activates caspase-8, an initiator caspase in the extrinsic pathway, as evidenced by increased caspase-8 cleavage. nih.gov This activation further supports the involvement of the extrinsic apoptotic route. nih.gov

Caspase Cascade Activation (e.g., Caspase-3, Caspase-8)

A key feature of this compound-induced apoptosis is the activation of the caspase cascade. Caspases are a family of cysteine proteases that play critical roles in executing the apoptotic program. thermofisher.com Research has demonstrated that this compound leads to the activation of caspase-3, a key executioner caspase responsible for dismantling cellular components during apoptosis. plos.orgnih.govnih.govnih.gov Increased cleavage of caspase-3 has been observed following this compound treatment. plos.orgnih.gov Furthermore, as mentioned, activation of caspase-8, an initiator caspase, has also been reported, indicated by increased caspase-8 cleavage. nih.gov This simultaneous activation of both initiator (caspase-8) and executioner (caspase-3) caspases underscores the involvement of a caspase-dependent mechanism in this compound-induced cell death. plos.orgnih.govnih.govnih.gov

Poly(ADP-ribose) Polymerase (PARP) Cleavage as an Apoptotic Marker

Cleavage of Poly(ADP-ribose) Polymerase (PARP) is a well-established hallmark of caspase-dependent apoptosis. plos.orgresearchgate.netspandidos-publications.com PARP is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspases, particularly caspase-3, inactivates its repair function, facilitating the apoptotic process. wikipedia.orgwikipedia.orguniprot.org Studies on this compound have consistently shown concentration-dependent induction of PARP cleavage. plos.orgnih.govresearchgate.netspandidos-publications.com This finding provides strong evidence for the activation of the caspase cascade and the execution of programmed cell death by this compound. plos.orgnih.govresearchgate.netspandidos-publications.com

Bcl-2 Family Protein Modulation (e.g., effect on pro- and anti-apoptotic proteins)

The Bcl-2 protein family comprises both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bad) members that collectively regulate mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, thus controlling the balance between cell survival and death. plos.orgwikipedia.orgnih.govnih.govthno.org Investigations into the effects of this compound on Bcl-2 family proteins have yielded some varied results depending on the cell type studied. In some cell lines, this compound has been shown to downregulate the expression of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and survivin, while simultaneously increasing the expression of the pro-apoptotic protein BAD. plos.orgnih.govnih.gov This shift in the balance towards pro-apoptotic proteins can lead to apoptotic cell death. plos.org However, another study reported that this compound did not affect the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, or pro-apoptotic proteins such as BAD, BAK, and BAX, suggesting that in certain contexts, its apoptotic induction may not primarily involve the intrinsic pathway regulated by these proteins. nih.gov

Here is a summary of observed effects of this compound on Bcl-2 family proteins:

| Protein Type | Protein Name | Observed Effect (Study 1) plos.orgnih.govnih.gov | Observed Effect (Study 2) nih.gov |

| Anti-apoptotic | Bcl-2 | Downregulation | No effect |

| Anti-apoptotic | Bcl-xL | Downregulation | No effect |

| Anti-apoptotic | Mcl-1 | Downregulation | No effect |

| Anti-apoptotic | Survivin | Downregulation | Not examined |

| Pro-apoptotic | BAD | Upregulation | No effect |

| Pro-apoptotic | BAX | Not examined | No effect |

| Pro-apoptotic | BAK | Not examined | No effect |

Potential Role of Death Receptor Signaling

The activation of the extrinsic apoptotic pathway is typically initiated by death receptor signaling. thermofisher.comthermofisher.com While direct evidence detailing this compound's interaction with specific death receptors (such as Fas or TNF-α receptors) is limited in the provided search results, the observation of caspase-8 activation strongly suggests a potential role for death receptor-mediated signaling in this compound-induced apoptosis. nih.gov Further research exploring the effects of this compound on the expression and activation of death receptor signaling proteins would provide more definitive confirmation of this mechanism. nih.gov

Cell Cycle Regulatory Mechanisms

In addition to inducing apoptosis, this compound has been shown to affect cell cycle progression. Flow cytometric analysis revealed that this compound induces G1 cell cycle arrest in certain cell lines, such as COS7 and HEK293 cells. plos.orgnih.govnih.gov The cell cycle is a tightly controlled process that ensures proper cell division, and disruption of this process can inhibit cell proliferation. plos.org

Mechanistically, this compound's effect on the cell cycle is associated with altered expression of key cell cycle regulatory proteins. It has been observed to downregulate the protein expression of cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and Cdc25A. plos.orgnih.govnih.gov Cyclin D1, CDK4, and CDK6 are crucial for progression through the G1 phase, while Cdc25A is a phosphatase that activates CDKs. plos.org Concurrently, this compound upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs), specifically p21Cip1 and p27Kip1. plos.orgnih.govnih.gov These inhibitors can bind to and inactivate cyclin-CDK complexes, thereby blocking cell cycle progression. plos.org The combined effect of downregulating positive cell cycle regulators and upregulating negative regulators results in the hypophosphorylation of the retinoblastoma protein (Rb), which in turn leads to G1 cell cycle arrest. plos.orgnih.gov This indicates that this compound inhibits cell proliferation by impeding the transition from the G1 to the S phase of the cell cycle. plos.orgnih.gov

Here is a summary of observed effects of this compound on cell cycle regulatory proteins:

| Protein Type | Protein Name | Observed Effect plos.orgnih.govnih.gov | Role in Cell Cycle |

| Cyclin | Cyclin D1 | Downregulation | Promotes G1 progression |

| Cyclin-dependent kinase | CDK4 | Downregulation | Forms complex with Cyclin D1 for G1 |

| Cyclin-dependent kinase | CDK6 | Downregulation | Forms complex with Cyclin D1 for G1 |

| Phosphatase | Cdc25A | Downregulation | Activates CDKs for G1/S transition |

| CDK Inhibitor | p21Cip1 | Upregulation | Inhibits cyclin-CDK complexes |

| CDK Inhibitor | p27Kip1 | Upregulation | Inhibits cyclin-CDK complexes |

| Tumor Suppressor (indirect) | Rb | Hypophosphorylation | Regulates G1/S transition when active |

Induction of G1 Cell Cycle Arrest

Studies have shown that this compound can induce cell cycle arrest, specifically at the G1 phase. This arrest is a critical mechanism by which the compound inhibits cell proliferation. For instance, treatment with FC101 has been observed to induce G1 cell cycle arrest in various cell lines, including COS7 and HEK293 cells, in a concentration-dependent manner. nih.govnih.govplos.org In COS7 cells treated with FC101 for 24 hours, the proportion of cells in the G0/G1 phase significantly increased from 33.2% to 57.4%. plos.org

Alterations in Cell Cycle-Related Protein Expression (e.g., cyclins, CDKs, CDK inhibitors)

The induction of G1 cell cycle arrest by this compound is associated with significant alterations in the expression levels of proteins that govern cell cycle progression. These include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). nih.govplos.org

Research indicates that FC101 downregulates the expression of positive regulators of the cell cycle, such as cyclin D1, CDK4, CDK6, and Cdc25A. nih.govplos.org Conversely, it upregulates the expression of negative regulators, specifically the CDK inhibitors p21Cip1 and p27Kip1. nih.govplos.org Cyclin D-CDK4/6 and cyclin E-CDK2 complexes are known to control G1 cell cycle progression. nih.gov The balance between cyclins, CDKs, and CKIs is crucial for the orderly transition through the cell cycle phases. immunologyresearchjournal.comwikipedia.org By modulating the expression of these proteins, this compound effectively perturbs the cell cycle machinery, leading to G1 arrest. nih.govplos.org

Hypophosphorylation of Retinoblastoma Protein (Rb)

A key downstream effect of the altered expression of cell cycle regulatory proteins is the hypophosphorylation of the retinoblastoma protein (Rb). nih.govplos.org Rb is a tumor suppressor protein that plays a critical role in regulating the G1-S phase transition of the cell cycle. wikipedia.org In its hypophosphorylated state, Rb binds to E2F transcription factors, thereby preventing the expression of genes required for DNA replication and cell cycle progression into the S phase. nih.gov

FC101-induced downregulation of cyclin D1, CDK4/6, and Cdc25A, along with the upregulation of p21Cip1 and p27Kip1, leads to decreased activity of the cyclin D-CDK4/6 complex, which is responsible for phosphorylating Rb during the G1 phase. nih.govplos.org This results in the accumulation of hypophosphorylated Rb, reinforcing the G1 cell cycle arrest. nih.govplos.org Studies have specifically shown that FC101 inhibits the phosphorylation of Rb at serine 807/811. nih.gov

Modulation of Intracellular Signaling Pathways

Beyond its effects on the cell cycle, this compound also modulates various intracellular signaling pathways, contributing to its biological activities.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades involved in various cellular processes, including proliferation, differentiation, and apoptosis. d-nb.infonih.govopenrheumatologyjournal.com this compound has been shown to influence specific components of the MAPK pathway.

Research indicates that this compound induces the phosphorylation and activation of the p38 MAPK. d-nb.infodntb.gov.ua This activation is often associated with cellular stress responses and can lead to cell cycle arrest or apoptosis. d-nb.infoopenrheumatologyjournal.com Studies using HeLa cells treated with FC101 demonstrated a concentration-dependent induction of p38 phosphorylation. d-nb.info The activation of p38 MAPK by FC101 is suggested to contribute to its ability to induce cancer cell death. d-nb.info

In contrast to its effect on p38 MAPK, this compound does not appear to significantly affect the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1/2). d-nb.info ERK1/2 phosphorylation is typically associated with pathways promoting cell survival and proliferation. d-nb.infougent.be The observation that FC101 activates p38 MAPK but does not affect ERK1/2 phosphorylation suggests a selective modulation of MAPK subfamilies, potentially favoring stress-induced or pro-apoptotic signaling over proliferative signals. d-nb.info

Activation of p38 MAPK

mTOR Signaling Pathway Inhibition

Research indicates that this compound may exert its effects, in part, through the inhibition of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have demonstrated that FC101 treatment leads to a decrease in the phosphorylation levels of 4E-BP1, a well-characterized downstream effector molecule of mTOR. cenmed.com This reduction in p-4E-BP1 suggests an inhibitory effect of this compound on mTOR signaling. cenmed.com While this modulation of mTOR signaling is observed and is hypothesized to contribute to the anti-proliferative and pro-apoptotic effects of FC101, the precise mechanism by which this compound impacts the mTOR pathway, whether through direct inhibition or indirectly through upstream or parallel pathways, warrants further investigation. cenmed.comctdbase.org Some findings suggest that the observed reduction in downstream targets like p-S6K and p-S6 might not be due to direct mTOR inhibition, hinting at a potentially unique mechanism affecting mTOR signaling. ctdbase.org

c-Jun N-terminal Kinase (JNK) Pathway Activation

A prominent mechanism by which this compound induces cellular effects, including cell death, is through the activation of the c-Jun N-terminal Kinase (JNK) pathway. nih.govfishersci.nouni.luguidetomalariapharmacology.orgwikipedia.orgnih.govuni.lu The JNK pathway is a key component of the cellular stress response, and its activation can lead to various outcomes, including apoptosis. Studies have consistently shown that exposure of cells to this compound results in the activation of the JNK cascade. nih.govfishersci.nouni.luguidetomalariapharmacology.orgwikipedia.orgnih.govuni.lu Evidence supporting the critical role of JNK activation in this compound-induced cell death includes the observation that inhibiting JNK activity, either pharmacologically with inhibitors like SP600125 or through the expression of dominant negative c-Jun, can partially prevent the cell death induced by this compound. nih.govfishersci.nouni.luguidetomalariapharmacology.orgwikipedia.orgnih.govuni.lu

Role of Reactive Oxygen Species (ROS) in Pathway Activation

Reactive oxygen species (ROS) play a crucial role in mediating the activation of the JNK pathway by this compound.

Induction of ROS by this compound

This compound treatment leads to the induction of reactive oxygen species within cells. nih.govfishersci.nouni.luguidetomalariapharmacology.orgwikipedia.orgnih.govuni.lunih.gov The generation of ROS is an early event in the cellular response to this compound. The importance of ROS in the downstream effects of this compound is underscored by experiments using antioxidants. Pretreatment of cells with ROS scavengers and antioxidants, such as N-acetyl-L-cysteine (NAC), effectively suppresses the activation of the JNK pathway and the subsequent cell death induced by this compound. nih.govfishersci.nouni.luguidetomalariapharmacology.orgwikipedia.orgnih.govuni.lu This indicates that the induction of ROS is a critical step in the mechanism of this compound toxicity.

ROS-Mediated Inhibition of Protein Phosphatases (PP2A, PP5)

Further mechanistic investigations have revealed that the this compound-induced ROS are responsible for inhibiting the activity of specific serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 5 (PP5). nih.govfishersci.nouni.luguidetomalariapharmacology.orguni.lunih.gov These phosphatases are known to play roles in regulating various cellular processes, including signal transduction pathways. The inhibition of PP2A and PP5 by this compound is dependent on the presence of ROS, as evidenced by the fact that treatment with antioxidants like NAC abrogates this inhibitory effect. nih.govfishersci.nouni.luguidetomalariapharmacology.orguni.lunih.gov This suggests a direct or indirect interaction where ROS interfere with the function of PP2A and PP5.

Link Between Protein Phosphatase Inhibition and JNK Activation

The inhibition of PP2A and PP5 by ROS serves as a critical link to the activation of the JNK pathway. Protein phosphatases, including PP2A and PP5, are known negative regulators of the JNK signaling cascade; they dephosphorylate and inactivate components of the pathway. nih.govuni.lulatoxan.com By inhibiting the activity of PP2A and PP5, this compound-induced ROS prevent the dephosphorylation and inactivation of proteins in the JNK pathway, thereby leading to sustained or enhanced JNK activation. nih.govfishersci.nouni.luguidetomalariapharmacology.orguni.lu Experimental evidence, such as the overexpression of PP2A or PP5, has shown that increased levels of these phosphatases can partially prevent the activation of JNK and the associated cell death induced by this compound. nih.govfishersci.nouni.luguidetomalariapharmacology.orguni.lu This reinforces the model where ROS-mediated inhibition of PP2A and PP5 is a key event driving JNK activation in response to this compound.

Specific Molecular Target Elucidation

Despite the significant progress in understanding the downstream signaling events triggered by this compound, the precise primary molecular target(s) to which it directly binds remains largely unknown. cenmed.comnih.gov While its effects on pathways like mTOR and JNK have been characterized, the initial interaction that precipitates these events has been an area of ongoing investigation. ctdbase.orgnih.gov In-silico studies utilizing molecular docking assays have been employed to predict potential binding partners. One such study suggested the procaspase-8 - cFLIP(L) complex as a potential biological target, proposing a mechanism where this compound might facilitate procaspase-8 heterodimerization, thereby influencing the extrinsic apoptotic pathway. nih.gov However, further experimental validation is required to definitively confirm this or identify other potential direct molecular targets of this compound.

Investigation of Potential Biological Targets through Drug Screening (e.g., NCI 60-cell line COMPARE assay)

The NCI-60 Human Tumor Cell Lines Screen is a widely used platform for identifying and characterizing compounds with potential anticancer activity. wikipedia.orgcancer.gov This screen utilizes a panel of 60 diverse human tumor cell lines representing various cancer types. wikipedia.orgcancer.gov The COMPARE algorithm is employed to analyze the growth inhibition patterns of tested compounds across these cell lines, allowing for the identification of agents with similar biological response profiles, which may suggest similar mechanisms of action. cancer.govnih.gov While the search results indicate that this compound (also referred to as FC101a) has been evaluated for its in vitro growth inhibitory effects against numerous cancer cell lines, including 35 out of 58 human cancer lines in one study, the specific details of its performance in the NCI 60-cell line COMPARE assay and the resulting correlation patterns to known agents were not explicitly detailed in the provided snippets. nih.govresearchgate.net However, the NCI-60 database is a resource where such data, if publicly available, could be analyzed to gain insights into potential targets and mechanisms based on its activity pattern across the diverse cell lines. nih.govd-nb.info

Inhibition of Protein Kinases by this compound Derivatives

Investigations into the biological activities of this compound derivatives have revealed their ability to inhibit protein kinases. Two specific derivatives, deacetamidofusarochrom-2′,3-diene (compound 2) and 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (compound 5), isolated from the marine fungus Fusarium equiseti, demonstrated inhibitory activity against three protein kinases: ABL1, JAK3, and EphB1. mdpi.comresearchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds against these kinases ranged from 1.42 to 25.48 µM. mdpi.comresearchgate.netnih.gov This research suggests that this compound derivatives hold value for the development of new drugs targeting protein kinases. mdpi.com The structure-activity relationship studies indicate that the unique side chain at the C-6 position appears to be crucial for the observed biological activities, including protein kinase inhibition. mdpi.com

Data on Protein Kinase Inhibition by this compound Derivatives:

| Compound | Kinase | IC₅₀ (µM) |

| Deacetamidofusarochrom-2′,3-diene (2) | ABL1 | 1.42 |

| Deacetamidofusarochrom-2′,3-diene (2) | JAK3 | Not specified (within range) |

| Deacetamidofusarochrom-2′,3-diene (2) | EphB1 | Not specified (within range) |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) | ABL1 | Not specified (within range) |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) | JAK3 | Not specified (within range) |

| 2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5) | EphB1 | 25.48 |

Note: Specific IC₅₀ values for all kinase-compound pairs within the reported range (1.42 to 25.48 µM) were not available in the provided snippets, except for ABL1 inhibition by compound 2 and EphB1 inhibition by compound 5.

Computational Approaches to Target Identification (e.g., procaspase-8 - cFLIP(L) complex)

Computational methods, such as molecular docking assays, have been employed to predict potential biological targets of this compound (FC101a). Molecular docking studies have suggested the procaspase-8 - cFLIP(L) complex as a potential biological target. nih.govresearchgate.netresearchgate.netdntb.gov.uanih.gov These studies propose a mechanism by which FC101a facilitates procaspase-8 heterodimerization, which in turn is hypothesized to increase proteolytic activity and upregulate extrinsic apoptosis. nih.govresearchgate.netresearchgate.netdntb.gov.uanih.gov This computational approach provides insights into potential molecular mechanisms underlying the observed biological activities of this compound, particularly its role in inducing apoptosis in cancer cells. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Antimicrobial and Antifungal Activities

This compound and its derivatives have also been investigated for their potential as antimicrobial and antifungal agents. ontosight.ai

Bacteriostatic and Bactericidal Activities of this compound and its Derivatives

Studies have evaluated the antibacterial properties of this compound derivatives. Equisetin (B570565), a compound isolated alongside this compound derivatives from Fusarium equiseti, exhibited bactericidal activity against Bacillus cereus and Listeria monocytogenes, with minimum bactericidal concentration (MBC) values of 7.8 µM and 31.25 µM, respectively. mdpi.comresearchgate.netnih.govfao.orgresearchgate.net Equisetin also showed moderate bacteriostatic activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 31.25 µM. mdpi.comresearchgate.netnih.govfao.orgresearchgate.net Two this compound derivatives, deacetamidofusarochrom-2′,3-diene (compound 2) and fusarochromene (compound 4), demonstrated bacteriostatic activity against Listeria monocytogenes with an MIC of 125 µM. mdpi.comresearchgate.netnih.govfao.orgresearchgate.net While equisetin showed potent activity against certain Gram-positive bacteria, including those resistant to methicillin, no activity against Staphylococcus aureus ATCC25923 was detected for equisetin in one study. mdpi.comjapsonline.com

Antibacterial Activities of Fusarium equiseti Metabolites:

| Compound | Activity Type | Bacterial Species | Concentration (µM) |

| Equisetin (8) | Bactericidal | Bacillus cereus | 7.8 (MBC) |

| Equisetin (8) | Bactericidal | Listeria monocytogenes | 31.25 (MBC) |

| Equisetin (8) | Bacteriostatic | Enterococcus faecalis | 31.25 (MIC) |

| Deacetamidofusarochrom-2′,3-diene (2) | Bacteriostatic | Listeria monocytogenes | 125 (MIC) |

| Fusarochromene (4) | Bacteriostatic | Listeria monocytogenes | 125 (MIC) |

Antifungal Properties in Research Models

Research has also explored the antifungal properties of this compound. Some studies indicate that this compound can act as an antifungal antibiotic, inhibiting the growth of various fungi. cabidigitallibrary.org The provided search results briefly mention antifungal activities as a potential biological activity of this compound and related compounds in research contexts. ontosight.airesearchgate.net However, detailed research findings or specific data on antifungal properties in research models were not extensively provided in the immediate search snippets.

Antioxidant Properties in Research Contexts

The antioxidant properties of this compound have been investigated in research contexts. ontosight.ai Studies have explored the potential of this compound to act as an antioxidant, which could contribute to its biological activities. ontosight.ainih.govresearchgate.net For instance, research on the mechanism of this compound-induced cell death suggests that it triggers the production of reactive oxygen species (ROS), which subsequently activates the JNK pathway. researchgate.netnih.govnih.govresearchgate.net Pretreatment with an ROS scavenger and antioxidant, N-acetyl-L-cysteine (NAC), suppressed this compound-induced JNK activation and cell death, implying a role of ROS in its mechanism. nih.govnih.gov While this indicates an interaction with the cellular redox system, direct evidence of this compound acting as a classical antioxidant (e.g., scavenging free radicals) was not the primary focus of the provided snippets. However, the broader category of chromones, to which this compound belongs, is known to possess antioxidant activities. researchgate.net Another study on a different Fusarium metabolite, Neurosporaxanthin, highlighted the use of DPPH radical scavenging and FRAP methodologies for measuring in vitro antioxidant activity of fungal extracts. mdpi.com This suggests that similar methods could be applied to evaluate the antioxidant capacity of this compound.

Antimalarial Activities

This compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has identified this compound and several of its analogs as compounds exhibiting antimalarial properties. Specifically, studies have shown that this compound, along with newly discovered analogs such as deacetyl fusarochromene and 4'-O-acetyl this compound, possess moderate in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.netresearchgate.netresearcher.life These compounds were isolated from the fungal strain Fusarium sp. FKI-9521, which was obtained from the feces of a stick insect. nih.govresearchgate.net

Detailed research findings indicate that the half-maximal inhibitory concentration (IC50) values for these compounds against P. falciparum strains fall within the micromolar range. For instance, this compound and its analogs have shown IC50 values ranging from 0.08 to 6.35 µM against these strains. nih.govresearchgate.netresearchgate.net Another study reported IC50 values ranging from 80.7 to 106.7 µM for prenylpyridones A and B, which are also antimalarial compounds isolated from a Streptomyces species, providing a point of comparison for the activity range of natural products against malaria parasites. researchgate.net

The discovery of these antimalarial this compound analogs highlights the potential of natural products derived from fungi as sources for new antimalarial agents. nih.govresearchgate.netresearchgate.net The moderate activity observed in vitro suggests that this compound and its derivatives warrant further investigation, including potential structural modifications to enhance potency and studies into their specific mechanisms of action against the malaria parasite. While the precise mechanism by which this compound exerts its antimalarial effect is not explicitly detailed in the provided search results, the activity against both chloroquine-sensitive and resistant strains suggests a mechanism potentially different from that of chloroquine, which is known to target hemozoin formation within the parasite's digestive vacuole. nih.govekb.eg Further research is needed to elucidate the specific molecular targets and pathways affected by this compound in Plasmodium parasites.

Below is a table summarizing representative in vitro antimalarial activity data for this compound and its analogs against Plasmodium falciparum:

| Compound | P. falciparum Strain (Sensitivity to Chloroquine) | IC50 (µM) | Source Organism |

| This compound | Sensitive and Resistant | 0.08 - 6.35 | Fusarium sp. |

| Deacetyl fusarochromene | Sensitive and Resistant | 0.08 - 6.35 | Fusarium sp. |

| 4'-O-acetyl this compound | Sensitive and Resistant | 0.08 - 6.35 | Fusarium sp. |

Advanced Research Methodologies for Fusarochromanone Investigation

Chromatographic and Spectrometric Analytical Techniques

The characterization and detection of fusarochromanone and its derivatives are primarily achieved through a combination of chromatographic separation and mass spectrometric or nuclear magnetic resonance spectroscopic analysis. These techniques provide the necessary resolution and sensitivity to analyze complex samples where this compound may be present, such as fungal cultures, feed, and food commodities.

High-Resolution Mass Spectrometry (HRMS) for Structure Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial tool in the determination of the elemental composition and exact mass of this compound and its derivatives. nih.govmdpi.commedchemexpress.comfao.org HRMS provides highly accurate mass measurements, which are essential for confirming or elucidating the chemical formula of a compound. This precision helps differentiate between compounds with similar nominal masses, providing confidence in structural assignments. Studies on new this compound derivatives isolated from marine fungi, for instance, have utilized HRMS extensively in conjunction with NMR spectroscopy to confirm their structures. nih.govmdpi.commedchemexpress.comfao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for the detailed structural elucidation of this compound and its related compounds. nih.govmdpi.commedchemexpress.comfao.orgresearchgate.netdp.tech 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the types and environments of hydrogen and carbon atoms within the molecule. emerypharma.com 2D NMR experiments, such as COSY, HMBC, and HSQC, reveal correlations between different nuclei, allowing for the mapping of the molecular connectivity and the assignment of signals in the 1D spectra. researchgate.netemerypharma.comwikipedia.org The combination of 1D and 2D NMR data is fundamental in confirming the presence of characteristic structural features of this compound, such as the chromanone core and substituent groups. researchgate.netmdpi.com

Electron Impact Ionization Tandem Mass Spectrometry for Fragment Ion Analysis

Electron Impact (EI) ionization is a common method used in mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS). mdpi.comuni-saarland.deiastate.edu While EI can sometimes cause extensive fragmentation, which might obscure the molecular ion, it produces characteristic fragmentation patterns that are highly reproducible and valuable for structural identification through library searching. uni-saarland.deiastate.edu Electron Impact Ionization Tandem Mass Spectrometry (EI-MS/MS) allows for the selection of specific ions and their subsequent fragmentation, providing more detailed structural information through the analysis of fragment ions. nstl.gov.cnupenn.eduimreblank.ch This technique can be used to elucidate the probable structures of fragment ions derived from this compound, aiding in the confirmation of its structural features and the identification of derivatives. nstl.gov.cnupenn.edu

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Detection

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the detection and quantification of mycotoxins, including this compound, in complex matrices. researchgate.netdntb.gov.uacnr.itnih.govnih.gov LC separates the analytes based on their physicochemical properties before they enter the MS detector. nih.gov MS/MS provides high selectivity and sensitivity by monitoring specific precursor and product ions, minimizing matrix interference. iastate.eduimreblank.chnih.gov This is particularly important for the analysis of mycotoxins in food and feed samples, where various matrix components can affect ionization and detection. researchgate.netnih.govthermofisher.com LC-MS/MS methods have been developed and validated for the determination of various Fusarium mycotoxins, demonstrating good limits of detection and quantification, reproducibility, and recovery rates in different commodities. researchgate.netnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Mycotoxin Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique employed in the analysis of mycotoxins. mdpi.comresearchgate.netdntb.gov.uanimss.org GC is suitable for volatile or semi-volatile compounds, and derivatization steps can be employed to make less volatile analytes amenable to GC analysis. mdpi.comresearchgate.net GC-MS provides chromatographic separation followed by mass spectrometric detection, offering both qualitative and quantitative information. mdpi.com While LC-MS/MS is often preferred for less volatile and more polar mycotoxins, GC-MS can be applied for the analysis of certain mycotoxins or for the identification of volatile metabolites produced by Fusarium species. mdpi.com For example, GC-MS has been used to identify volatile organic components produced by Fusarium graminearum and F. culmorum. mdpi.com The identification of this compound from F. equiseti has also been confirmed by mass spectral analysis, which can include GC-MS. nih.gov

Advanced Chromatographic Clean-up Methods (e.g., Turbulent Flow Chromatography)

Sample preparation is a critical step in mycotoxin analysis, especially for complex matrices like food and feed, to remove interfering compounds and prevent matrix effects that can impact the accuracy and sensitivity of chromatographic and spectrometric methods. researchgate.netthermofisher.commdpi.com Advanced chromatographic clean-up methods, such as Turbulent Flow Chromatography (TFC), are employed to streamline sample preparation and enhance the efficiency of the analysis. researchgate.netthermofisher.commdpi.comchromatographyonline.comchromatographytoday.com TFC is an on-line sample preparation technique that can be coupled directly to LC-MS systems. thermofisher.commdpi.comchromatographyonline.comchromatographytoday.com It utilizes turbulent flow conditions in a chromatography column packed with large particles to separate analytes from matrix components based on both chemical affinity and size exclusion. thermofisher.comchromatographyonline.comchromatographytoday.com Smaller molecules, including the target analytes, can diffuse into the pores of the stationary phase, while larger molecules like proteins and lipids are swept away to waste by the turbulent flow. thermofisher.comchromatographyonline.com This technique offers advantages such as reduced sample handling, automation, and effective removal of matrix interferences, leading to cleaner samples, reduced ion suppression, increased sensitivity, and extended column lifespan. researchgate.netthermofisher.commdpi.comchromatographytoday.com While the provided search results specifically mention TFC in the context of mycotoxin analysis and online sample cleanup for LC-MS, its direct application specifically for this compound was not explicitly detailed, but the principles and benefits described are applicable to the analysis of various mycotoxins in complex matrices. researchgate.netthermofisher.commdpi.comchromatographyonline.com

Cellular and Molecular Biological Assays

Cellular and molecular biological assays are fundamental tools in understanding the impact of this compound on living cells. These techniques allow for the assessment of cell viability, cell cycle progression, programmed cell death, protein dynamics, and the generation of reactive oxygen species.

Cell Proliferation and Viability Assays (e.g., MTT, Crystal Violet Staining)

Cell proliferation and viability assays are commonly used to evaluate the cytotoxic and cytostatic effects of compounds like this compound. The MTT assay, for instance, is a colorimetric test that assesses cellular metabolic activity, providing an inference of cell viability. springernature.comnih.gov The reduction of the tetrazolium salt MTT to an insoluble purple formazan (B1609692) dye is primarily driven by glycolytic activity involving NADH and NADPH within metabolically active cells. This formazan can then be solubilized and quantified spectroscopically. The Crystal Violet staining assay, another colorimetric method, directly correlates with the number of attached viable cells, allowing for a direct assessment of cell survival and death. springernature.comnih.gov

Studies have shown that this compound inhibits cell proliferation and reduces cell viability in various cell lines, including COS7 and HEK293 cells, in a concentration-dependent manner. nih.govplos.orgnih.govresearchgate.net Assays such as MTT and trypan blue exclusion have been utilized to demonstrate these effects. researchgate.netmdpi.com Combining MTT and Crystal Violet methodologies offers a useful approach for predicting drug sensitivity and efficacy in preclinical toxicology. springernature.comnih.gov Research indicates that this compound can outperform other single treatments in cell proliferation and viability assays in certain contexts. mdpi.comresearchgate.net

Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the cell cycle distribution and detect apoptosis within a cell population. By staining cellular DNA with fluorescent dyes, flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M). Apoptosis, or programmed cell death, can be detected using various markers, such as Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells. plos.orgresearchgate.net

This compound has been shown to induce G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells, as demonstrated by flow cytometric analysis. nih.govplos.orgnih.govresearchgate.netfigshare.com Treatment with this compound can lead to a concentration-dependent increase in the proportion of cells in the G1 phase. researchgate.net Apoptosis assays using kits like the Annexin V-FITC Apoptosis Detection Kit allow for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations by flow cytometry. plos.orgresearchgate.net Quantitative results from these assays can be expressed as fold changes compared to control groups, highlighting the dose-dependent induction of apoptosis by this compound. researchgate.net

Immunoblotting for Protein Expression and Phosphorylation States

Immunoblotting, also known as Western blotting, is a widely used technique for detecting and quantifying specific proteins in cell lysates or tissue extracts. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies that bind to the target protein. Detection is typically achieved using labeled secondary antibodies. creative-diagnostics.com Western blotting can also be used to assess the phosphorylation status of proteins, which is crucial for understanding signal transduction pathways. protocols.io